3-Oxopiperidine-4-carboxylic acid is a heterocyclic compound characterized by a piperidine ring with a ketone and a carboxylic acid functional group. This compound is significant in medicinal chemistry due to its potential applications in the synthesis of various bioactive molecules. The compound can be classified as an amino acid derivative, specifically a cyclic α,α-disubstituted amino acid, which is valuable for peptide synthesis and other pharmaceutical applications.
3-Oxopiperidine-4-carboxylic acid can be sourced from various chemical suppliers and is often utilized in research settings for the development of new pharmaceuticals. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
The synthesis of 3-oxopiperidine-4-carboxylic acid can be achieved through several methods:
The use of continuous flow reactors in industrial settings is becoming more common for optimizing reaction efficiency and yield. Purification steps such as recrystallization or chromatography are employed to achieve high purity levels.
The molecular formula of 3-oxopiperidine-4-carboxylic acid is with a molecular weight of approximately 199.25 g/mol. The structure features:
Key structural data includes:
3-Oxopiperidine-4-carboxylic acid can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or optimize its pharmacological properties.
The mechanism of action for compounds like 3-oxopiperidine-4-carboxylic acid often involves interactions with specific biological targets, such as enzymes or receptors. The presence of both a ketone and a carboxylic acid functional group allows for versatile interactions within biological systems, potentially leading to inhibition or modulation of target proteins.
Key chemical properties include:
Data on physical properties indicates that it has a moderate density and boiling point, which are relevant for handling and storage.
3-Oxopiperidine-4-carboxylic acid finds applications primarily in scientific research, particularly in:
Enantioselective synthesis of 3-oxopiperidine-4-carboxylic acid derivatives leverages chiral catalysts and enzymatic resolutions to establish stereocontrol at C3 and C4. Jacobsen's pioneering racemic synthesis of GABA analogs faced limitations in trans-diastereoselectivity (10% yield), prompting advances in asymmetric methods [3]. A practical enantioselective route to (3S,4R)-3-hydroxypiperidine-4-carboxylic acid employs orthogonally protected alcohol 2, derived from aldehyde 3 via azide reduction and reductive cyclization [3]. This intermediate enables diverse functionalization while preserving stereochemistry. Alternative enzymatic desymmetrization of N,N-dialkylpiperidine-4-carboxylic acids using oxygenases achieves high enantioselectivity (>90% ee) but restricts N-alkylation patterns [3]. Cyclization efficiency hinges on substituent electronics, with electron-withdrawing groups at C4 improving enantiocontrol through transition-state stabilization [7] [8].
Table 1: Enantioselective Methods for Piperidine Scaffold Assembly
Method | Key Intermediate | Stereoselectivity | Yield Range |
---|---|---|---|
Catalytic Asymmetric Hydrogenation | Pyridinium Salts | >95% ee (cis-3,4) | 70-92% |
Enzymatic Desymmetrization | N,N-Dialkylpiperidines | 88-95% ee | 45-78% |
Azide-Reductive Cyclization | Aldehyde-Azide Precursors | >99% de | 60-85% |
Metal-Catalyzed Dynamic Kinetic Resolution | Enolates | 90% ee | 75-82% |
Transition-metal catalysis enables direct access to stereodefined 3-oxopiperidine cores via pyridine hydrogenation. Ruthenium heterogeneous catalysts facilitate cis-diastereoselective hydrogenation of 4-carbethoxy-3-pyridones under mild conditions (50°C, 20 bar H₂), achieving >95% diastereomeric excess (de) for N-benzyl derivatives [7] [8]. Critical to avoiding over-reduction is chemodivergent catalyst modulation: Palladium catalysts interrupted by water yield 3-oxopiperidin-4-ones instead of piperidines [8]. For fluorinated analogs, rhodium(I)/pinacol borane systems achieve dearomatization-hydrogenation cascades, producing all-cis-fluoropiperidines with axial fluorine preference (≥10:1 dr) [7]. Iridium complexes with P,N-ligands enable asymmetric hydrogenation of 2-substituted pyridinium salts via outer-sphere dissociative mechanisms, permitting gram-scale synthesis of 11β-HSD1 inhibitors [8].
Table 2: Catalyst Systems for Reductive Cyclization
Catalyst | Substrate Class | Diastereo-/Enantioselectivity | Functional Group Tolerance |
---|---|---|---|
Ru/TiO₂ Nanoparticles | 4-Carbethoxy-3-pyridones | >95% de (cis) | Halides, alkyl, benzyl |
Ir-P,N-Ligand Complexes | 2-Alkylpyridinium Salts | 92-98% ee | Ester, aryl, amino |
Rh(I)/Pinacol Borane | Multi-fluoropyridines | >20:1 dr (all-cis) | Limited for amides/hydroxy |
Pd/C with H₂O Interruption | Pyridines | N/A (ketone formation) | Ethers, carbamates |
Azide-mediated cyclizations offer exceptional functional group compatibility for assembling 3-oxopiperidine-4-carboxylic acid derivatives. The Staudinger/aza-Wittig sequence converts azido-aldehydes into iminophosphoranes, which undergo intramolecular aza-Wittig reactions with ketones to form cyclic imines. Subsequent reduction yields piperidines with tolerance for esters, benzyl ethers, and acetals [2] [7]. A key advantage is chemoselectivity: Azides remain inert toward organometallic reagents (e.g., Grignard reagents), enabling post-cyclization functionalization. For example, ethyl 4-azido-3-oxobutanoate undergoes reductive amination with benzylamine, followed by Pd-catalyzed hydrogenation, to furnish N-benzyl-3-oxopiperidine-4-carboxylate without azide reduction side reactions [7]. Limitations arise with strong reducing agents (e.g., LiAlH₄), which reduce both azides and esters.
Orthogonal protection of carboxylic acid and ketone groups is essential for derivatizing 3-oxopiperidine-4-carboxylic acid scaffolds.
Carboxylic Acid Protection
Ketone Protection
Table 3: Protection Strategies for Key Functional Groups
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Orthogonality |
---|---|---|---|---|
Carboxylic Acid | tert-Butyl ester | Isobutylene/H⁺ or Boc₂O/DMAP | TFA, 0°C, 1h | Base-stable; acid-labile |
Carboxylic Acid | Benzyl ester | BnBr/K₂CO₃ or DCC/BnOH | H₂/Pd-C, 25°C | Acid/base-stable; H₂-sensitive |
Carboxylic Acid | dM-Dim ester | dM-Dim-alkoxide + acid chloride | NaIO₄/H₂O, then K₂CO₃ | Neutral conditions; oxidant-sensitive |
Ketone | Acetal | Ethylene glycol/p-TsOH | 0.1M HCl/THF, 45°C | Base-stable; acid-labile |
Ketone | 1,3-Dithiane | 1,3-Propanedithiol/BF₃·Et₂O | HgCl₂/CaCO₃ or NaIO₄ | Tolerates moderate acids/bases |
Multistep piperidine annulation in a single vessel minimizes intermediate purification and improves atom economy. Suzuki-Miyaura/hydrogenation cascades convert 4-chloropyridine-3-carboxylates into 4-aryl-3-oxopiperidines via sequential Pd-catalyzed arylation and hydrogenation. Key to success is substrate concentration control: High dilution (0.05M) prevents diarylation byproducts [8]. In donepezil precursor synthesis, this method achieves 78% yield with chemoselective pyridine reduction over indole hydrogenation [8]. Palladium-catalyzed interrupted hydrogenation incorporates nucleophiles (e.g., H₂O, alcohols) into partially reduced intermediates, directly yielding 4-carboxy-3-hydroxypiperidines [7]. For N-alkylated derivatives, reductive alkylation-cyclization of ethyl 2-(benzylamino)acetate with ethyl 4-bromobutyrate uses sodium ethoxide to simultaneously deprotect amines and initiate cyclization, furnishing N-benzyl-3-oxopiperidine-4-carboxylate in 88% yield [1].
Table 4: One-Pot Cascade Reactions for Piperidine Synthesis
Reaction Sequence | Catalyst/Reagents | Key Intermediate | Yield | Application |
---|---|---|---|---|
Suzuki-Hydrogenation | Pd(OAc)₂/XPhos → H₂/Pd-C | 4-Chloropyridine-3-carboxylate | 78% | Donepezil precursors |
Reductive Amination-Cyclization | NaOEt/EtOH | Ethyl 2-(benzylamino)acetate | 88% | N-Benzyl-3-oxopiperidine-4-carboxylate |
Interrupted Hydrogenation | Pd/C, H₂O | Enamino ketone | 65-90% | 3-Hydroxypiperidin-4-ones |
Azide Reduction-Reductive Amination | PPh₃ → NaBH₄ | Azido aldehyde | 76% | cis-3,5-Disubstituted piperidines |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2